2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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Overview
Description
2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID is a heterocyclic compound that features a triazolo-pyridine core structure. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID can be achieved through several methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(pyridin-2-yl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yields and purity. The use of microwave irradiation and mechanochemical methods are promising for scaling up due to their efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like NaOCl or MnO2.
Reduction: Typically involves reducing agents such as NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers (NaOCl, Pb(OAc)4), reducing agents (NaBH4), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like toluene or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .
Scientific Research Applications
2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, interfering with their signaling pathways and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar core structure but lacks the carboxylic acid group.
1,2,4-Triazolo[4,3-a]pyridine: Another triazolo-pyridine derivative with different substitution patterns.
Uniqueness
2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity .
Properties
CAS No. |
919990-85-5 |
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Molecular Formula |
C12H8N4O2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)9-2-1-7-16-11(9)14-10(15-16)8-3-5-13-6-4-8/h1-7H,(H,17,18) |
InChI Key |
WAIZAQMKULYKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C3=CC=NC=C3)C(=C1)C(=O)O |
Origin of Product |
United States |
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